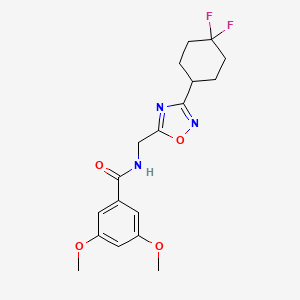

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethoxybenzamide

Description

N-((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethoxybenzamide is a benzamide derivative featuring a 1,2,4-oxadiazole heterocycle substituted with a 4,4-difluorocyclohexyl group and linked via a methyl bridge to a 3,5-dimethoxy-substituted benzamide moiety. The 4,4-difluorocyclohexyl group may enhance metabolic stability and lipophilicity, while the oxadiazole ring could contribute to target binding through hydrogen bonding or π-π interactions.

Properties

IUPAC Name |

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F2N3O4/c1-25-13-7-12(8-14(9-13)26-2)17(24)21-10-15-22-16(23-27-15)11-3-5-18(19,20)6-4-11/h7-9,11H,3-6,10H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDIGRYCDKMADQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethoxybenzamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride or thionyl chloride.

Introduction of the Difluorocyclohexyl Group: The difluorocyclohexyl group can be introduced via nucleophilic substitution reactions using difluorocyclohexyl halides.

Coupling with Dimethoxybenzamide: The final step involves coupling the oxadiazole intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations include the availability of starting materials, reaction scalability, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group may enhance binding affinity through hydrophobic interactions, while the oxadiazole ring can participate in hydrogen bonding or electrostatic interactions. The dimethoxybenzamide moiety may further stabilize the compound within the binding site, enhancing its overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemical Chemistry

Benzamide derivatives are widely utilized in agrochemicals due to their insecticidal, herbicidal, or fungicidal properties. Key structural analogues include:

Key Structural Differences :

- Substituent Position on Benzamide: The target compound’s 3,5-dimethoxy groups contrast with diflubenzuron’s 2,6-difluoro substitution.

- Heterocyclic Core : The oxadiazole in the target compound differs from sulfentrazone’s triazole or diflubenzuron’s urea linkage. Oxadiazoles are less common in agrochemicals but are valued in pharmaceuticals for metabolic stability .

- Cyclohexyl vs. Aromatic Substituents : The 4,4-difluorocyclohexyl group may confer conformational rigidity and reduced polarity compared to aromatic substituents (e.g., thiophene in ’s compound), influencing target selectivity .

Functional and Pharmacological Comparisons

- Binding Affinity and Selectivity: Unlike cannabinoid receptor ligands (e.g., CP-55,940), which target immune cell receptors , the target compound’s benzamide-oxadiazole scaffold suggests agrochemical rather than cannabinoid activity.

- Metabolic Stability: Fluorine atoms on the cyclohexyl group may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogues .

Biological Activity

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethoxybenzamide is a synthetic compound that integrates a complex structure featuring an oxadiazole moiety and a dimethoxybenzamide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- Oxadiazole Ring : A five-membered heterocyclic structure containing nitrogen atoms that contributes to the compound's reactivity and biological activity.

- Dimethoxybenzamide Group : Enhances lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxadiazole moiety may facilitate binding to receptors or enzymes involved in various biochemical pathways. This interaction can modulate enzyme activity or signal transduction processes critical for cellular functions.

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance:

- Cytotoxicity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia) with IC50 values comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The presence of the oxadiazole moiety in the compound has been linked to antimicrobial effects. Compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi. While specific data for this compound is limited, related derivatives have shown promising results in inhibiting microbial growth.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are suggested by its structural characteristics. Oxadiazoles are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Further studies are needed to elucidate the specific mechanisms involved .

Case Studies and Research Findings

- In vitro Studies : A study evaluating various oxadiazole derivatives indicated that modifications to the oxadiazole ring significantly influenced anticancer activity. Compounds with electron-withdrawing groups exhibited enhanced potency against cancer cell lines .

- Molecular Docking Studies : Computational studies have suggested that this compound may interact favorably with key proteins involved in cancer progression. These interactions could lead to the inhibition of tumor growth and metastasis.

Q & A

Q. What are the recommended synthetic routes for N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethoxybenzamide, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Pathway: The compound’s oxadiazole ring likely forms via cyclization of an amidoxime intermediate with a difluorocyclohexyl-substituted carboxylic acid derivative. A general approach involves refluxing precursors in ethanol with glacial acetic acid as a catalyst (similar to oxadiazole syntheses in and ).

- Optimization Tips:

- Use anhydrous solvents (e.g., absolute ethanol) to minimize side reactions .

- Monitor reaction progress via TLC or HPLC to identify optimal reflux duration (e.g., 5–10 hours as in ).

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate oxadiazole intermediates .

Q. How can researchers confirm the structural integrity of this compound, particularly the oxadiazole ring and fluorocyclohexyl moiety?

Methodological Answer:

- Spectroscopic Techniques:

- NMR: Analyze H and C NMR for characteristic oxadiazole peaks (e.g., δ 8.0–8.5 ppm for protons adjacent to the oxadiazole nitrogen) and fluorocyclohexyl splitting patterns (e.g., F NMR for -CF- groups) .

- X-ray Crystallography: Resolve single-crystal structures to confirm bond angles and stereochemistry (as demonstrated for benzamide derivatives in ).

- Mass Spectrometry: Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies:

- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life under storage conditions (e.g., 25°C vs. 4°C) .

Q. How can researchers design assays to evaluate the compound’s biological activity, and what are common pitfalls in interpreting dose-response data?

Methodological Answer:

- Target Identification: Prioritize kinases or GPCRs due to the oxadiazole and benzamide pharmacophores. Use computational docking (e.g., AutoDock Vina) to predict binding affinities .

- In Vitro Assays:

- Data Interpretation:

Q. What approaches resolve contradictions in SAR (Structure-Activity Relationship) data for analogs of this compound?

Methodological Answer:

- Systematic Analog Synthesis:

- Vary substituents on the benzamide (e.g., replace methoxy with ethoxy) and oxadiazole (e.g., cyclohexyl vs. phenyl groups) to isolate key pharmacophores .

- Multivariate Analysis:

- Use QSAR models (e.g., CoMFA/CoMSIA) to correlate electronic (Hammett σ) and steric (molar refractivity) parameters with activity .

- Crystallographic Validation: Compare ligand-bound protein structures (e.g., via cryo-EM or X-ray) to identify critical binding interactions .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in compound synthesis?

Methodological Answer:

- Quality Control (QC) Protocols:

- Mandate ≥95% purity (via HPLC) and consistent H NMR profiles for all batches .

- Track impurities (e.g., unreacted precursors) using LC-MS with charged aerosol detection (CAD) .

- Process Analytical Technology (PAT):

- Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

Q. What statistical methods are recommended for validating biological assay reproducibility?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.